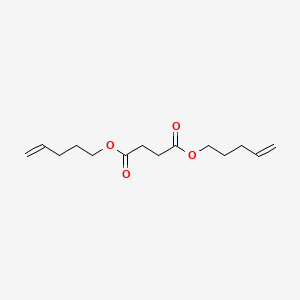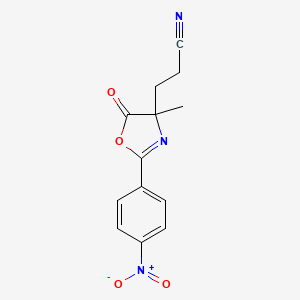
4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, a nitrile group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable nitrile and an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amino-substituted oxazole derivatives.
Substitution: Various substituted oxazole compounds depending on the nucleophile used.
科学的研究の応用
4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of 4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole
Uniqueness
4-Oxazolepropanenitrile, 4,5-dihydro-4-methyl-2-(4-nitrophenyl)-5-oxo- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C13H11N3O4 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
3-[4-methyl-2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4-yl]propanenitrile |
InChI |
InChI=1S/C13H11N3O4/c1-13(7-2-8-14)12(17)20-11(15-13)9-3-5-10(6-4-9)16(18)19/h3-6H,2,7H2,1H3 |
InChIキー |
LBIOXCNHZKEDEA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
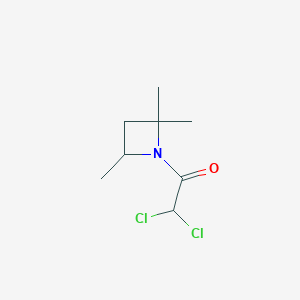
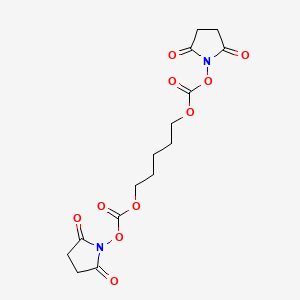
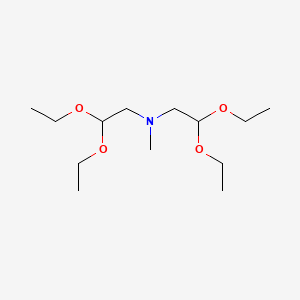
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
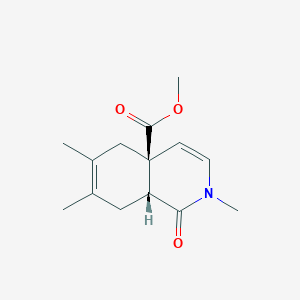
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
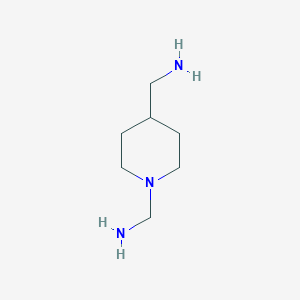

![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)

